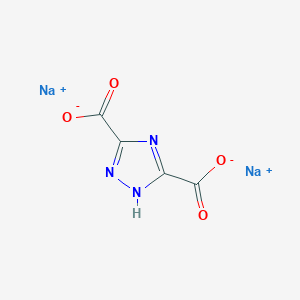
Sodium 1H-1,2,4-Triazole-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1H-1,2,4-Triazole-3,5-dicarboxylate is an organic compound with the molecular formula C₄HN₃O₄Na₂. It is a sodium salt of 1H-1,2,4-triazole-3,5-dicarboxylic acid. This compound is notable for its applications in various scientific fields, including chemistry, biology, and materials science. It is typically found as a white to yellow solid and is known for its stability and reactivity under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1H-1,2,4-Triazole-3,5-dicarboxylate typically involves the reaction of 1H-1,2,4-triazole-3,5-dicarboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where the acid is neutralized by the base, forming the sodium salt. The reaction can be represented as follows:
C4H3N3O4+2NaOH→C4HN3O4Na2+2H2O
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale output. This involves the use of high-purity reagents and controlled reaction conditions to ensure consistent quality and yield. The process may include steps such as crystallization and drying to obtain the final product in a pure, solid form .
Chemical Reactions Analysis
Types of Reactions: Sodium 1H-1,2,4-Triazole-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also be reduced, although this is less common due to the stability of the triazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where one or more of its functional groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halides, alkylating agents.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while substitution reactions can produce a variety of substituted triazole compounds .
Scientific Research Applications
Sodium 1H-1,2,4-Triazole-3,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in coordination chemistry for the preparation of metal-organic frameworks (MOFs).
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of advanced materials
Mechanism of Action
The mechanism by which Sodium 1H-1,2,4-Triazole-3,5-dicarboxylate exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or modulating biochemical pathways. The triazole ring is known for its ability to coordinate with metal ions, which can influence various catalytic processes. The carboxylate groups enhance its solubility and reactivity, making it a versatile compound in both chemical and biological contexts .
Comparison with Similar Compounds
Sodium 1H-1,2,4-Triazole-3,5-dicarboxylate can be compared with other triazole derivatives, such as:
1H-1,2,4-Triazole-3-carboxylic acid: Lacks the additional carboxylate group, which affects its solubility and reactivity.
1H-1,2,4-Triazole-5-carboxylic acid: Similar in structure but with different positioning of the carboxylate group, leading to distinct chemical properties.
Sodium 1H-1,2,3-Triazole-4,5-dicarboxylate: Another sodium salt with a different triazole ring structure, offering unique reactivity and applications.
The uniqueness of this compound lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
disodium;1H-1,2,4-triazole-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O4.2Na/c8-3(9)1-5-2(4(10)11)7-6-1;;/h(H,8,9)(H,10,11)(H,5,6,7);;/q;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGLUAGHIOOKFK-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NN1)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HN3Na2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Boc-6,6-dibromo-3-azabicyclo[3.1.0]hexane](/img/structure/B8085190.png)

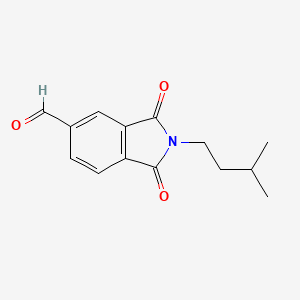
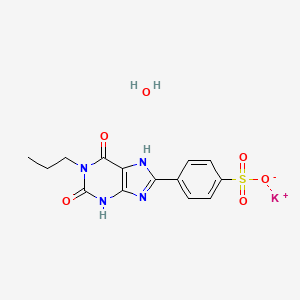
![7'-Aminospiro[cyclopropane-1,3'-indoline]](/img/structure/B8085234.png)
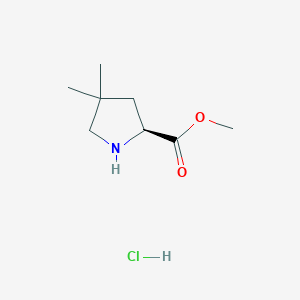

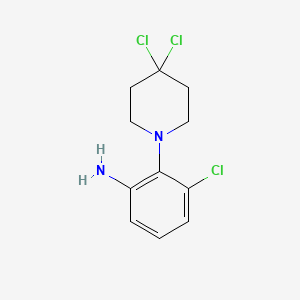
![Methyl 6-(((benzyloxy)carbonyl)amino)spiro[3.3]heptane-2-carboxylate](/img/structure/B8085254.png)
![(2R)-2-hydroxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B8085273.png)
![2,4-Dioxo-2,3,4,5-tetrahydro-1h-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B8085276.png)

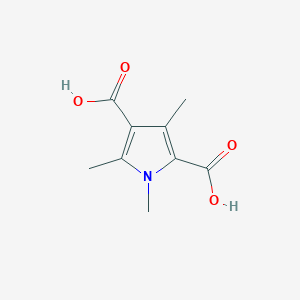
![(NZ)-N-[(2Z)-1,2-bis(4-amino-1,2,5-oxadiazol-3-yl)-2-hydroxyiminoethylidene]hydroxylamine](/img/structure/B8085289.png)
